N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide
Description
N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a piperazine core substituted with a 4-fluorophenyl group and a sulfonamide-linked ethyl chain. The 2,5-dimethoxybenzene sulfonamide moiety contributes to its unique electronic and steric properties, which may influence pharmacological activity, particularly in targeting central nervous system (CNS) receptors or enzymes.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O6S2/c1-29-18-7-8-19(30-2)20(15-18)32(27,28)22-9-14-31(25,26)24-12-10-23(11-13-24)17-5-3-16(21)4-6-17/h3-8,15,22H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTFIINZAKQSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, n-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide, is known to be a potent, selective d4 dopamine receptor ligand. The D4 dopamine receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a target for drugs which treat schizophrenia and Parkinson’s disease.
Mode of Action
This interaction could potentially lead to changes in the receptor’s activity, affecting downstream signaling pathways.
Biological Activity
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H24FN3O3S
- CAS Number : 897618-88-1
Structural Features
The compound features a piperazine ring substituted with a fluorophenyl group and sulfonamide moieties, which are known to influence biological activity and solubility.
Research indicates that compounds containing piperazine and sulfonamide groups often interact with various neurotransmitter systems, particularly serotonin and dopamine pathways. The presence of the fluorophenyl group may enhance binding affinity to specific receptors or enzymes.
Pharmacological Effects
- Antidepressant Activity : Compounds with similar structures have been shown to exhibit selective serotonin reuptake inhibition (SSRI) properties, potentially aiding in the treatment of depression and anxiety disorders.
- Antimelanogenic Effects : Studies have reported that piperazine derivatives can inhibit tyrosinase activity, thus reducing melanin production in skin cells. This suggests potential applications in skin lightening treatments.
Study 1: Antidepressant Potential
A study evaluating the antidepressant effects of piperazine derivatives found that this compound exhibited significant SSRI activity compared to control compounds. The results indicated a dose-dependent increase in serotonin levels in animal models.
Study 2: Tyrosinase Inhibition
In vitro assays demonstrated that the compound significantly inhibited tyrosinase activity with an IC50 value of approximately 0.12 μM, suggesting strong antimelanogenic properties. This finding was corroborated by docking studies that revealed effective binding at the active site of the enzyme.
Comparative Biological Activity Table
Comparison with Similar Compounds
Structural Comparison
The target compound shares key structural features with several analogs synthesized in and :
Key Observations :
- The 2,5-dimethoxybenzene sulfonamide in the target introduces electron-donating groups, which could improve solubility or modulate electronic interactions compared to sulfamoyl amino-substituted analogs (6k/6l) .
- Example 53 () diverges significantly with a pyrazolo-pyrimidine-chromenone scaffold, suggesting entirely different pharmacological targets (e.g., kinase inhibition) .
Physicochemical Properties
Data from and enable indirect comparisons:
Key Observations :
- The target’s dimethoxy groups may lower its melting point compared to sulfamoyl amino-substituted analogs (6k/6l) due to reduced crystallinity.
- Example 53’s lower synthetic yield (28%) highlights challenges in complex heterocyclic syntheses vs. piperazine-sulfonamide derivatives .
Pharmacological Implications (Inferred)
- Piperazine-sulfonamide analogs (6k/6l) are often designed for CNS targets (e.g., serotonin/dopamine receptors). The target’s 4-fluorophenyl group may enhance blood-brain barrier penetration vs. bulkier bis(fluorophenyl) groups in 6k/6l .
- Example 53’s chromenone-pyrazolo-pyrimidine core is associated with kinase inhibition (e.g., PI3K/mTOR), indicating divergent mechanisms from the target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
